1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone and features a hydroxy group, two methoxy groups, and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol and acetyl chloride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethan-1-one: Contains additional hydroxy groups, which can influence its solubility and reactivity.
Uniqueness
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62615-64-9 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(6-hydroxy-3,4-dimethoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-10(7(2)12)8(13)5-9(14-3)11(6)15-4/h5,13H,1-4H3 |
InChI Key |
DXCYQXJIMGFLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.